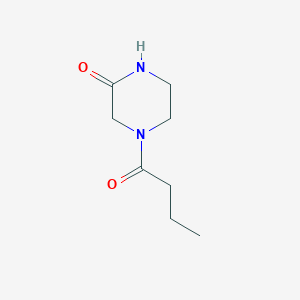

4-Butanoylpiperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butanoylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-3-8(12)10-5-4-9-7(11)6-10/h2-6H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXCJNNWRIWLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization in N Acylated Piperazinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For N-acylated piperazinones, a combination of one- and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the covalent framework.

One-dimensional (1D) NMR provides the initial and most direct information regarding the chemical environment of the nuclei within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Butanoylpiperazin-2-one is expected to show distinct signals for the protons of the piperazinone ring and the N-butanoyl substituent. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen) and the anisotropic effects of the carbonyl groups. Protons on carbons alpha to the nitrogen atoms and the carbonyl group will appear further downfield. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal the number of adjacent protons, as described by the n+1 rule. savemyexams.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. slideshare.net In this compound, distinct signals are expected for the two carbonyl carbons (one amide, one ketone), the carbons of the piperazinone ring, and the carbons of the butanoyl chain. The chemical shifts of the carbonyl carbons are typically found in the 160-180 ppm region, while the aliphatic carbons resonate at higher fields. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and structural motifs found in related heterocyclic compounds. acs.orgnih.govlew.ro

| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Butanoyl-CH₃ | ¹H NMR | ~0.95 | Triplet (t) |

| Butanoyl-CH₂ (next to CH₃) | ¹H NMR | ~1.65 | Sextet |

| Butanoyl-CH₂ (next to C=O) | ¹H NMR | ~2.40 | Triplet (t) |

| Piperazinone-H3/H5 | ¹H NMR | ~3.40 - 3.80 | Multiplet (m) |

| Piperazinone-H6 | ¹H NMR | ~4.10 | Singlet (s) or Multiplet (m) |

| Butanoyl-CH₃ | ¹³C NMR | ~13.8 | CH₃ |

| Butanoyl-CH₂ (next to CH₃) | ¹³C NMR | ~18.5 | CH₂ |

| Butanoyl-CH₂ (next to C=O) | ¹³C NMR | ~36.0 | CH₂ |

| Piperazinone-C3/C5 | ¹³C NMR | ~45.0 - 55.0 | CH₂ |

| Piperazinone-C6 | ¹³C NMR | ~50.0 - 60.0 | CH₂ |

| Piperazinone-C2 (C=O) | ¹³C NMR | ~168.0 | Quaternary (C) |

| Butanoyl-C=O | ¹³C NMR | ~172.0 | Quaternary (C) |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. uvic.casdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the butanoyl chain (H-2' ↔ H-3' ↔ H-4'). It would also reveal couplings between the non-equivalent protons within the piperazinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This experiment is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and preferred conformations in solution.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation of this compound

| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |

|---|---|---|---|

| COSY | Butanoyl-CH₂ (H-2') ↔ Butanoyl-CH₂ (H-3') | - | Connectivity of the butanoyl chain |

| HSQC | All Protons (H-3, H-5, H-6, H-2', H-3', H-4') | Directly attached Carbons (C-3, C-5, C-6, C-2', C-3', C-4') | Direct H-C attachments |

| HMBC | Butanoyl-CH₂ (H-2') | Butanoyl C=O (C-1'), Piperazinone C-3, C-5 | Acylation site at N-4 |

| HMBC | Piperazinone H-3 | Piperazinone C=O (C-2), Piperazinone C-5 | Structure of the piperazinone ring |

Given the presence of two distinct nitrogen atoms in the this compound structure, ¹⁵N NMR spectroscopy can offer valuable insights, although it is less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope. researchgate.net The two nitrogen atoms—one an amide (N-1) and the other a tertiary amine acylated to form a different amide (N-4)—would have distinct chemical shifts. The amide nitrogen (N-1) is expected to be more deshielded than the N-4 nitrogen. More practical and sensitive are inverse-detected experiments like ¹H-¹⁵N HMBC, which correlate protons to nitrogen atoms over two or three bonds. unimi.it This can definitively confirm the chemical environment of each nitrogen atom by observing correlations from adjacent protons (e.g., H-2', H-3, H-5) to the nitrogen atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). bioanalysis-zone.cominnovareacademics.in This precision allows for the determination of the exact molecular formula of a compound, which is a critical step in its identification. For this compound, HRMS would be used to confirm its elemental composition of C₈H₁₄N₂O₂. A measured mass that matches the calculated theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. measurlabs.com

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₂ |

| Nominal Mass | 170 amu |

| Calculated Monoisotopic Mass ([M]) | 170.10553 u |

| Calculated Exact Mass of Ion ([M+H]⁺) | 171.11295 u |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce a spectrum of smaller product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern is characteristic of the precursor ion's structure and serves as a molecular fingerprint, providing robust structural confirmation.

For this compound, the protonated molecule [M+H]⁺ (m/z 171.1) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. nih.gov Common fragmentation would involve the cleavage of the amide bond of the butanoyl group, leading to a neutral loss of butene (C₄H₆O) or the formation of a butyl cation. Another likely fragmentation is the cleavage of the piperazinone ring itself. The analysis of these product ions allows chemists to piece together the structure of the original molecule.

Table 4: Plausible MS/MS Fragmentation Pattern for [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss / Fragment Structure | Fragmentation Pathway |

|---|---|---|---|

| 171.1 | 114.1 | Loss of C₄H₅O• (Butenoyl radical) | Cleavage of N-acyl bond |

| 171.1 | 101.1 | [Piperazin-2-one+H]⁺ | Loss of butene-ketene (C₄H₆O) |

| 171.1 | 71.1 | [C₄H₇O]⁺ | Butyryl cation |

| 101.1 | 73.1 | Loss of CO (28 u) | Ring cleavage of piperazinone fragment |

| 101.1 | 56.1 | Loss of HNCO (43 u) | Ring cleavage of piperazinone fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared radiation, its bonds absorb energy at frequencies corresponding to their natural vibrational modes, leading to a unique absorption spectrum.

For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups: the cyclic amide (lactam) and the tertiary amide derived from the butanoyl group. The most prominent feature in the spectrum of an N-acylated piperazinone is the carbonyl (C=O) stretching vibration. Due to the presence of two carbonyl groups in different chemical environments (a lactam and a tertiary amide), distinct absorption bands may be observed. The lactam carbonyl stretch typically appears at a frequency influenced by ring strain and electronic effects, while the acyclic amide carbonyl stretch also has a characteristic position.

The general regions for these absorptions are:

C=O Stretching (Amide I band): Strong absorptions are expected in the range of 1630-1750 cm⁻¹. Specifically, the lactam carbonyl of the piperazinone ring and the butanoyl carbonyl group would each give rise to a strong peak in this region. In similar N-acyl piperazinone derivatives, these bands are often observed around 1650 cm⁻¹ and 1690 cm⁻¹.

C-H Stretching: Absorptions corresponding to the stretching vibrations of C-H bonds in the alkyl chain and the piperazinone ring are expected in the 2850-3000 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the carbon-nitrogen bonds of the amides and the piperazine (B1678402) ring typically appear in the fingerprint region, generally between 1000 cm⁻¹ and 1350 cm⁻¹.

While specific experimental IR data for this compound is not available in the cited literature, the expected absorption ranges based on its structure are well-established. The table below summarizes the anticipated characteristic IR absorption bands.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Butanoyl Amide) | Stretching | ~1650 | Strong |

| C=O (Lactam) | Stretching | ~1690 | Strong |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium-Strong |

| C-N | Stretching | 1000 - 1350 | Medium |

This table presents expected values based on established group frequencies for the functional groups in this compound.

X-ray Crystallography for Solid-State Structural Determination

Although a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related N-acylated piperazine structures provides insight into the data that would be obtained. For instance, the crystal structure of a chiral N-acyl-tetrahydro-triazolo[4,3-a]pyrazine, which contains a related core, has been detailed. Such an analysis for this compound would yield critical data, including the crystallographic system, space group, and unit cell dimensions.

The key parameters determined from an X-ray crystallographic study are presented in the following interactive table, illustrated with hypothetical data typical for a small organic molecule.

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension along the a-axis. | 10.5 |

| b (Å) | Unit cell dimension along the b-axis. | 8.2 |

| c (Å) | Unit cell dimension along the c-axis. | 12.1 |

| α (°) | Unit cell angle alpha. | 90 |

| β (°) | Unit cell angle beta. | 105.3 |

| γ (°) | Unit cell angle gamma. | 90 |

| Volume (ų) | The volume of the unit cell. | 1002.5 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.22 |

This table is illustrative and does not represent experimental data for this compound.

This data would confirm the molecular connectivity and provide insight into the solid-state conformation of the piperazinone ring and the orientation of the butanoyl substituent.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This method provides a crucial check for the purity of a synthetic sample and helps to validate its empirical formula. The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified to determine the percentage of each element.

The molecular formula for this compound is C₈H₁₄N₂O₂. Based on this formula, the theoretical elemental composition can be calculated. For a newly synthesized compound, the experimental results from elemental analysis are expected to match these theoretical values within a narrow margin of error, typically ±0.4%, as required by many scientific journals to confirm sample purity.

The theoretical elemental composition of this compound is detailed in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass of C₈H₁₄N₂O₂ ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 186.22 | 51.60 |

| Hydrogen | H | 1.008 | 186.22 | 7.58 |

| Nitrogen | N | 14.007 | 186.22 | 15.04 |

| Oxygen | O | 15.999 | 186.22 | 17.18 |

An experimental finding, for instance, of C, 51.45%; H, 7.62%; N, 14.95%, would be considered a good validation of the compound's identity and purity.

Investigation of Biological Mechanisms and Target Interactions of 4 Butanoylpiperazin 2 One

Elucidation of Molecular Interaction Profiles

Binding Site Analysis and Ligand-Target Recognition

No studies were identified that analyzed the binding sites or ligand-target recognition of 4-Butanoylpiperazin-2-one.

Enzyme Inhibition Kinetics and Characterization

There is no available data on the enzyme inhibition kinetics or any characterization of this compound as an enzyme inhibitor.

Pathway Perturbation Studies in Relevant Biological Systems

Cellular Pathway Analysis (e.g., Signaling Cascades)

No research could be found that investigated the effects of this compound on any cellular signaling cascades or other pathways.

Gene Expression Modulation Investigations

There are no studies reporting on how this compound may modulate gene expression.

Mechanistic Studies of Bioactivity at the Molecular Level

No mechanistic studies detailing the molecular-level bioactivity of this compound have been published.

An article on the investigation of biological mechanisms and target interactions of this compound cannot be generated as requested.

Extensive searches for scientific literature and data regarding "this compound" did not yield any specific information on its receptor binding assays, ligand efficacy assessment, protein-ligand interaction dynamics, or its potential inhibition of specific target proteins like topoisomerase I/II.

The provided search results pertain to other, structurally different, chemical compounds and therefore cannot be used to provide information on this compound. Without any available research findings, it is not possible to create the requested scientifically accurate article.

Structure Activity Relationship Sar Studies of 4 Butanoylpiperazin 2 One and Its Analogues

Impact of Butanoyl Chain Modifications on Biological Activity

Investigations into the existing literature did not yield specific studies detailing the systematic modification of the butanoyl chain on the 4-butanoylpiperazin-2-one scaffold. While general principles of medicinal chemistry suggest that altering the length, branching, or introducing unsaturation into the acyl chain could significantly impact biological activity by affecting lipophilicity, steric interactions, and metabolic stability, no dedicated studies on this specific compound series were identified. Research on broader classes of N-acyl piperazines exists, but this information is too general to form the basis of a scientifically rigorous analysis focused on the butanoyl group of piperazin-2-one (B30754).

Role of Piperazinone Ring Substituents in Modulating Activity

The literature contains methods for the synthesis of piperazin-2-one derivatives with substituents on the carbon atoms of the ring. However, there is a notable absence of systematic SAR studies that correlate these substitutions with a specific biological activity for a series of analogues. The majority of published research focuses on the synthetic accessibility of these C-substituted scaffolds rather than a detailed exploration of their biological effects. While it is a recognized area of interest, with C-substitution being less common than N-substitution on the broader piperazine (B1678402) core, specific data linking substituents at positions C-3, C-5, or C-6 of the this compound ring to modulated efficacy is not available.

Stereochemical Influences on Molecular Recognition and Efficacy

The importance of stereochemistry in drug design is a fundamental concept, and methods for the enantioselective synthesis of chiral piperazin-2-ones have been reported. These studies highlight the chemical community's ability to create stereochemically pure versions of these scaffolds. However, the subsequent biological evaluation of individual enantiomers or diastereomers of this compound analogues to determine their differential effects on molecular recognition and efficacy appears to be unpublished. Without such comparative studies, a meaningful discussion on the stereochemical influences for this specific compound class cannot be constructed.

Scaffold Hopping and Bioisosteric Replacements for Enhanced Research Potential

The concepts of scaffold hopping and bioisosteric replacement are key strategies in drug discovery for improving potency, selectivity, and pharmacokinetic properties. While these principles are widely applied to various drug classes, specific examples of their application to the this compound core are not documented in the available literature. There are no published studies that describe replacing the piperazin-2-one ring with alternative scaffolds or making bioisosteric modifications to this specific molecule and then detailing the impact on its research potential or biological activity.

Computational Chemistry and Molecular Modeling for 4 Butanoylpiperazin 2 One Research

Cheminformatics and Virtual Screening Applications

Cheminformatics leverages computational methods to analyze and manage chemical data, enabling the identification of new lead compounds and the exploration of structure-activity relationships (SAR). mdpi.comnih.gov Virtual screening, a key application of cheminformatics, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.commdpi.comnih.gov

Target Identification and Preparation: Defining the three-dimensional structure of the biological target, which could be a receptor or enzyme.

Compound Library Preparation: Curating a database of small molecules, which could include derivatives of 4-Butanoylpiperazin-2-one.

Molecular Docking: Computationally predicting the binding orientation and affinity of each molecule in the library to the target protein.

Hit Identification and Prioritization: Ranking the compounds based on their docking scores and other physicochemical properties to select promising candidates for further experimental validation.

One common approach in virtual screening is the use of pharmacophore models. These models define the essential three-dimensional arrangement of functional groups required for biological activity. For piperazine-containing compounds, pharmacophore models have been constructed to screen for potential inhibitors of various enzymes. mdpi.com

The following table illustrates a hypothetical outcome of a virtual screening campaign for derivatives of a piperazinone core structure, showcasing the type of data that would be generated.

| Compound ID | Structure | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Key Interactions with Target |

| Lead-001 | This compound | -8.5 | 2.5 | Hydrogen bond with SER-122, Hydrophobic interaction with LEU-89 |

| Lead-002 | 4-Propionylpiperazin-2-one | -8.2 | 3.1 | Hydrogen bond with SER-122 |

| Lead-003 | 4-Pentanoylpiperazin-2-one | -8.8 | 1.9 | Hydrogen bond with SER-122, Hydrophobic interaction with LEU-89 and VAL-67 |

This table is illustrative and based on general principles of virtual screening, not on specific experimental data for this compound.

In Silico ADME/Tox Prediction and Optimization

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of computational drug design. nih.gov These predictive models help to identify potential liabilities of a drug candidate early in the discovery process, reducing the likelihood of late-stage failures. mdpi.com For a compound like this compound, various computational tools can be used to estimate its pharmacokinetic and toxicological properties.

Computational studies on related piperazin-2-one (B30754) derivatives have demonstrated the utility of these predictive models. For example, in a study on piperazin-2-one phenylalanine derivatives, computational analysis of ADMET properties predicted that the compounds would have improved drug-like properties and metabolic stability. researchgate.net

Key ADME/Tox parameters that can be predicted in silico include:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how a compound will distribute throughout the body.

Metabolism: Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Predictions can provide insights into the likely routes of elimination from the body.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). mdpi.com

The following table presents a hypothetical in silico ADME/Tox profile for this compound, based on predictions for similar chemical structures.

| ADME/Tox Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | > 90% | High probability of good oral absorption |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 |

| hERG Inhibition | Low Risk | Low potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |

This table is illustrative and based on general principles of in silico ADME/Tox prediction, not on specific experimental data for this compound.

By generating such profiles, computational chemists can guide the optimization of lead compounds. For instance, if a derivative of this compound is predicted to have poor solubility, modifications to its chemical structure can be proposed to improve this property without compromising its desired biological activity. This iterative process of in silico prediction and chemical synthesis is a cornerstone of modern medicinal chemistry. researchgate.net

Advanced Analytical Methodologies in the Academic Research of 4 Butanoylpiperazin 2 One

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. This is critical for assessing the purity of synthesized 4-Butanoylpiperazin-2-one and for isolating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The method's high resolution and sensitivity make it ideal for detecting and quantifying trace impurities. A common approach is Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., octadecyl-silica, C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The retention time (RT), the time it takes for a compound to elute from the column, is a characteristic identifier under specific conditions. Purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.

Various detectors can be coupled with HPLC to enhance selectivity and sensitivity:

UV-Visible (UV-Vis) Detectors: These are the most common detectors, measuring the absorbance of the eluent at a specific wavelength. For this compound, the wavelength would be chosen based on its maximum absorbance to ensure high sensitivity.

Photodiode Array (PDA) Detectors: A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram, which is useful for peak purity analysis and identifying unknown impurities by their spectral characteristics.

Mass Spectrometry (MS) Detectors: When coupled with MS, HPLC provides not only retention time but also mass-to-charge ratio information, allowing for definitive identification of the compound and its impurities. iosrjournals.org

Table 1: Illustrative HPLC Purity Analysis of a this compound Sample

| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 2.54 | 15,340 | 0.35 | Impurity A |

| 2 | 3.89 | 10,980 | 0.25 | Impurity B |

| 3 | 5.12 | 4,325,600 | 99.15 | This compound |

| 4 | 6.78 | 10,500 | 0.24 | Impurity C |

While HPLC is suitable for the primary compound, Gas Chromatography (GC) is the preferred method for the analysis of volatile or semi-volatile byproducts that may arise during the synthesis of this compound. Samples are vaporized and introduced into a capillary column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. A carrier gas, typically helium or nitrogen, facilitates the movement of the analytes through the column.

Common detectors used in GC analysis include:

Flame Ionization Detector (FID): Highly sensitive to organic compounds, providing a response that is proportional to the mass of carbon entering the detector.

Mass Spectrometry (MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS, allowing for the structural elucidation of volatile impurities. iosrjournals.org

Table 2: Hypothetical GC-MS Analysis of Volatile Impurities in a this compound Synthesis Reaction Mixture

| Retention Time (min) | Detected Mass (m/z) | Proposed Identity |

| 3.15 | 73 | Trimethylsilyl derivative (from quenching agent) |

| 4.28 | 87 | Unreacted starting material |

| 6.91 | 58 | Acetone (solvent residue) |

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods are essential for the quantitative analysis of this compound, relying on the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method for determining the concentration of a substance in solution. researchgate.netiajps.com The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mdpi.com

To quantify this compound, a series of standard solutions with known concentrations are prepared, and their absorbance is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating its concentration from the linear regression of the calibration curve. researchgate.net

Table 3: Example Calibration Data for this compound using UV-Vis Spectroscopy

| Concentration (µg/mL) | Absorbance at λmax |

| 2 | 0.112 |

| 4 | 0.225 |

| 6 | 0.338 |

| 8 | 0.450 |

| 10 | 0.561 |

| Calibration Curve | y = 0.056x + 0.001 (R² = 0.9998) |

Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between molecules, such as the binding of this compound to a biological target like a protein or DNA. nih.govresearchgate.net This method relies on the principle that the fluorescence properties (e.g., intensity, emission wavelength) of a fluorescent molecule (fluorophore) can change upon binding to another molecule.

If this compound is intrinsically fluorescent, its emission can be monitored as increasing amounts of a target molecule are added. A change in fluorescence intensity, often quenching (a decrease), indicates binding. By analyzing the change in fluorescence as a function of the target molecule's concentration, one can determine key binding parameters, such as the binding constant (Ka), which quantifies the affinity between the two molecules. nih.gov

Table 4: Representative Fluorescence Quenching Data for Binding Analysis of this compound with a Target Protein

| Target Protein Conc. (µM) | Fluorescence Intensity (a.u.) |

| 0 | 985 |

| 10 | 850 |

| 20 | 735 |

| 30 | 640 |

| 40 | 560 |

| 50 | 490 |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. nih.govsaspublishers.comijnrd.org The online coupling of these instruments offers enhanced analytical capabilities, allowing for both separation and identification in a single run. rjpn.org

For the analysis of this compound, especially in biological matrices or during metabolism studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent hyphenated technique. iosrjournals.org

LC-MS: This technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. As components elute from the HPLC column, they are ionized and introduced into the mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z). This provides molecular weight information and, with tandem MS (MS/MS), structural fragmentation patterns for unambiguous identification. iosrjournals.org

GC-MS: As mentioned earlier, this is invaluable for the analysis of volatile components in a sample mixture. iosrjournals.org

LC-NMR: The coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy allows for the direct structural elucidation of separated compounds without the need for prior isolation. While less sensitive than MS, LC-NMR provides detailed structural information. saspublishers.com

Table 5: Application of Hyphenated Techniques in the Analysis of this compound

| Technique | Separation Principle | Detection Principle | Primary Application |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Identification and quantification of the compound and its metabolites in complex biological fluids. |

| GC-MS | Gas Chromatography | Mass Spectrometry | Identification of volatile impurities and synthetic byproducts. |

| LC-PDA | Liquid Chromatography | UV-Vis Spectroscopy (Diode Array) | Purity assessment and peak identity confirmation via UV-Vis spectra. |

LC-MS/MS for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely employed for the identification and quantification of metabolites in complex biological matrices. nih.gov In the context of this compound research, LC-MS/MS plays a crucial role in elucidating its metabolic pathways, which is essential for understanding its pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov

The process typically involves the incubation of this compound with liver microsomes or hepatocytes, followed by extraction of the metabolites. The extract is then injected into an LC system, where the parent compound and its metabolites are separated based on their physicochemical properties. The separated compounds are subsequently introduced into a tandem mass spectrometer. The first mass analyzer (MS1) selects the precursor ion of a potential metabolite, which is then fragmented in a collision cell. The second mass analyzer (MS2) separates the resulting fragment ions, generating a unique fragmentation pattern that serves as a structural fingerprint for the metabolite. rsc.org

Common metabolic transformations for piperazine-containing compounds include N-dealkylation, hydroxylation, oxidation, and glucuronidation. nih.gov For this compound, researchers would anticipate identifying metabolites resulting from the oxidation of the butanoyl chain, hydroxylation of the piperazinone ring, or cleavage of the amide bond. By comparing the fragmentation patterns of the parent compound and its metabolites, the exact sites of metabolic modification can be determined. researchgate.net

Table 1: Hypothetical Metabolites of this compound Identified by LC-MS/MS

| Metabolite ID | Proposed Structure | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Metabolic Pathway |

|---|---|---|---|---|

| M1 | 4-(4-Hydroxybutanoyl)piperazin-2-one | 201.1183 | 157.0867, 114.0550, 85.0284 | Hydroxylation of the butanoyl chain |

| M2 | This compound-N-oxide | 201.1183 | 185.1234, 128.0604, 100.0651 | N-oxidation of the piperazine (B1678402) ring |

| M3 | Piperazin-2-one (B30754) | 101.0710 | 72.0444, 56.0495 | N-deacylation |

Note: The data in this table is hypothetical and for illustrative purposes.

GC-MS for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical substances. resolvemass.ca Ensuring the purity of this compound is critical for the reliability and reproducibility of academic research findings. GC-MS offers high sensitivity and specificity for detecting trace levels of impurities that may originate from the synthetic process, such as residual solvents, starting materials, or by-products. semanticscholar.orgijrpr.com

In this method, a sample of this compound is dissolved in a suitable solvent and injected into the gas chromatograph. The volatile components of the sample are vaporized and separated as they travel through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase (a high-boiling-point liquid coated on the inside of the column). As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for the identification of the impurity by comparison to spectral libraries. ijprajournal.com

For this compound, potential volatile impurities could include solvents used in its synthesis or purification, such as ethanol, ethyl acetate, or dichloromethane (B109758), as well as unreacted starting materials like piperazin-2-one.

Table 2: Potential Volatile Impurities in a this compound Sample Identified by GC-MS

| Impurity ID | Compound Name | Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |

|---|---|---|---|---|

| I1 | Ethanol | 3.25 | 31, 45, 29 | Residual solvent |

| I2 | Ethyl Acetate | 4.58 | 43, 88, 61 | Residual solvent |

| I3 | Dichloromethane | 3.89 | 49, 84, 86 | Residual solvent |

| I4 | Piperazin-2-one | 9.72 | 100, 71, 56 | Unreacted starting material |

Note: The data in this table is hypothetical and for illustrative purposes.

Microcalorimetry Techniques (e.g., Isothermal Titration Calorimetry - ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. news-medical.net This method provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. frontiersin.org For this compound, ITC can be employed to characterize its binding to a specific biological target, such as a protein or nucleic acid, providing fundamental insights into the molecular forces driving the interaction. nih.govtainstruments.com

In an ITC experiment, a solution of this compound (the ligand) is titrated in small aliquots into a sample cell containing the target macromolecule. The heat released or absorbed upon binding is measured by a sensitive calorimeter. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm can be fitted to a binding model to extract the thermodynamic parameters. researchgate.net

The enthalpy change (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions during binding. The entropy change (ΔS) reflects the changes in the degrees of freedom of the system, including conformational changes and the release of bound water molecules. The Gibbs free energy change (ΔG), calculated from ΔH and ΔS, determines the binding affinity. This detailed thermodynamic information is invaluable for structure-activity relationship (SAR) studies and for understanding the mechanism of action of this compound. nih.gov

Table 3: Hypothetical Thermodynamic Parameters for the Binding of this compound to a Target Protein Determined by ITC

| Parameter | Value | Unit | Interpretation |

|---|---|---|---|

| Stoichiometry (n) | 1.05 | - | A 1:1 binding ratio of this compound to the target protein |

| Association Constant (Ka) | 2.5 x 10^5 | M⁻¹ | Moderate binding affinity |

| Dissociation Constant (Kd) | 4.0 | µM | - |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol | The binding is enthalpically driven, suggesting favorable hydrogen bonding and/or van der Waals interactions |

| Entropy Change (TΔS) | -7.8 | kcal/mol | The binding is entropically unfavorable, possibly due to a loss of conformational freedom upon binding |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions and Emerging Paradigms in N Acylated Piperazinone Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While established methods for the synthesis of N-acylated piperazinones exist, the future of pharmaceutical manufacturing increasingly depends on the development of novel, efficient, and environmentally benign synthetic routes. researchgate.netnih.gov A key area of future research will be the exploration of one-pot tandem reactions, which can significantly improve efficiency and reduce waste by combining multiple synthetic steps into a single procedure. For instance, a one-pot, tandem reductive amination-transamidation-cyclization reaction has been successfully employed to produce substituted piperazin-2-ones in good yields, demonstrating the potential of such streamlined approaches.

Furthermore, the principles of green chemistry are expected to play a more prominent role in the synthesis of N-acylated piperazinones. researchgate.neteuropa.eu This includes the use of safer solvents, the reduction of hazardous reagents, and the development of catalytic methods that minimize waste. europa.eu Research into microwave-assisted and ultrasound-assisted synthesis, which can accelerate reaction times and improve yields, will likely intensify. The adoption of these sustainable methodologies will not only be crucial for environmental stewardship but also for the economic viability of large-scale production of these compounds.

| Synthetic Approach | Key Features | Potential Advantages |

| One-Pot Tandem Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, lower costs. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction times, higher yields, improved purity. |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to reaction mixtures. | Enhanced reaction rates, improved mass transfer. |

| Catalytic Methods | Use of catalysts to facilitate reactions. | Lower energy consumption, higher selectivity, reduced byproducts. |

| Green Solvents | Utilization of environmentally friendly solvents. | Reduced environmental impact, improved safety. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Machine learning models can be trained to predict the structure-property relationships of N-acylated piperazinones, significantly reducing the time and cost associated with experimental screening. nih.gov For example, a computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors has demonstrated the power of virtual screening protocols in identifying novel drug candidates. mdpi.com Bayesian optimization, a machine learning technique, can be employed to efficiently optimize scaffold properties, requiring fewer experimental iterations. rsc.org The application of these in silico methods will enable the rational design of N-acylated piperazinones with enhanced potency, selectivity, and pharmacokinetic profiles.

| AI/ML Application | Description | Impact on N-Acylated Piperazinone Research |

| Virtual Screening | Computationally screening large libraries of compounds for potential activity. | Rapid identification of promising lead compounds. |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Exploration of new chemical space for piperazinone derivatives. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. | Early identification of candidates with favorable drug-like properties. |

| Structure-Activity Relationship (SAR) Modeling | Building models to understand the relationship between chemical structure and biological activity. | Rational design of more potent and selective compounds. |

| Scaffold Optimization | Using algorithms to modify and improve the properties of a chemical scaffold. | Enhancement of the therapeutic potential of the piperazinone core. |

Investigation of Multi-Targeting Approaches with Piperazinone Scaffolds

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple pathological pathways. nih.gov The piperazine (B1678402) scaffold, a close structural relative of the piperazinone core, has shown significant promise in the development of multi-target-directed ligands (MTDLs), particularly for complex conditions like Alzheimer's disease. technologynetworks.com Future research will likely focus on exploring the potential of N-acylated piperazinone scaffolds in similar multi-targeting strategies.

The design of MTDLs involves creating single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced risk of drug resistance. drugbank.com For example, novel thiazole-clubbed piperazine derivatives have been designed as multitarget agents for Alzheimer's disease, with inhibitory capabilities against acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation. nih.gov The structural versatility of the N-acylated piperazinone core makes it an attractive scaffold for the development of compounds that can interact with multiple receptors or enzymes involved in a disease cascade. In silico methods, such as molecular docking and molecular dynamics simulations, will be instrumental in the rational design and evaluation of these multi-target agents. technologynetworks.com

Development of Advanced Probes for Biological System Interrogation

Beyond their direct therapeutic applications, N-acylated piperazinones can be developed into sophisticated chemical probes to investigate complex biological systems. These probes can be invaluable tools for target identification, validation, and understanding the mechanism of action of bioactive compounds. Future research will focus on the design and synthesis of piperazinone-based probes with enhanced features, such as improved selectivity, potency, and the incorporation of reporter tags for visualization.

An example of this approach is the development of piperazine-1-thiourea-based probes for the inhibition of human phosphoglycerate dehydrogenase (PHGDH), a target in oncology. drugtargetreview.com These probes have enabled the in vitro assessment of the biological importance of PHGDH in cancer cells. drugtargetreview.com Another emerging area is the development of ligand-directed N-acyl-N-alkylsulfonamide (NASA)-based acylation probes for targeted protein degradation. nih.gov This strategy involves designing probes that can selectively acylate a target protein, leading to its degradation. nih.gov The development of such advanced probes based on the N-acylated piperazinone scaffold will provide powerful tools for chemical biology and drug discovery.

| Probe Type | Application | Potential for N-Acylated Piperazinones |

| Affinity-Based Probes | Target identification and validation. | Development of probes with high affinity and selectivity for specific biological targets. |

| Activity-Based Probes | Covalent labeling of active enzyme sites. | Design of probes that can irreversibly bind to and report on the activity of specific enzymes. |

| Fluorescent Probes | Imaging of biological processes in living cells. | Incorporation of fluorophores into the piperazinone scaffold for real-time visualization. |

| Photoaffinity Probes | Covalent labeling of targets upon photoactivation. | Synthesis of probes that can be used to map drug-target interactions in a cellular context. |

| Targeted Degraders | Inducing the degradation of specific proteins. | Design of bifunctional molecules that link a target protein to the cellular degradation machinery. |

Collaborative Research Opportunities and Interdisciplinary Studies

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. Future progress in the field of N-acylated piperazinones will be significantly enhanced by fostering collaborations between academic research institutions, pharmaceutical companies, and non-profit organizations. Such partnerships can bridge the gap between basic scientific research and the development of new therapies by combining the innovative ideas from academia with the resources and expertise of industry.

Open innovation programs, where pharmaceutical companies provide access to their high-throughput screening facilities and compound libraries, can accelerate the identification of new lead compounds based on the N-acylated piperazinone scaffold. Interdisciplinary studies that bring together synthetic chemists, computational scientists, pharmacologists, and biologists will be crucial for a comprehensive understanding of the therapeutic potential of these compounds. technologynetworks.com The establishment of research consortia focused on the development of heterocyclic compounds can also create a synergistic environment for innovation and knowledge sharing. mdpi.com These collaborative efforts will be essential to fully exploit the therapeutic promise of N-acylated piperazinones and translate research findings into clinical applications.

Q & A

Basic: What are the key synthetic strategies for preparing 4-Butanoylpiperazin-2-one and its derivatives?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with piperazine derivatives. A common approach includes:

- Acylation of piperazine : Reacting piperazine with butanoyl chloride under controlled conditions (e.g., anhydrous solvent, inert atmosphere) to introduce the butanoyl moiety .

- Ring formation : Intramolecular cyclization using reagents like carbodiimides or thioureas to form the 2-one structure, as seen in analogous piperazinone syntheses .

- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC or NMR .

Critical Considerations : Optimize reaction temperature and solvent polarity to minimize side reactions such as over-acylation .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray crystallography : Resolve bond angles and torsional strain in the piperazinone ring. For example, angle deviations (e.g., C–N–C angles ~105.5°–118.3°) can indicate ring puckering or planarity .

- Comparative analysis : Overlay crystallographic data with computational models (e.g., DFT) to validate stereoelectronic effects, such as the influence of the butanoyl group on ring conformation .

Data Interpretation : Use software like Mercury or Olex2 to analyze intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice .

Advanced: How to design in vitro assays for evaluating the biological activity of this compound analogs?

Methodological Answer:

- Target selection : Prioritize receptors/enzymes with structural homology to known piperazine targets (e.g., serotonin or dopamine receptors) .

- Assay conditions :

- Binding assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) to measure competitive displacement in membrane preparations .

- Functional assays : Monitor second messengers (e.g., cAMP) via ELISA or fluorescence-based reporters .

- Controls : Include reference inhibitors (e.g., ketanserin for 5-HT₂ receptors) and validate results across multiple replicates to address variability .

Basic: What analytical techniques are essential for confirming the purity and identity of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent integration and absence of impurities (e.g., residual solvents) .

- FT-IR : Verify carbonyl (C=O) stretching frequencies (~1650–1750 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .

Advanced: How to address contradictions in pharmacological data across studies on piperazinone derivatives?

Methodological Answer:

- Systematic review : Aggregate data from multiple studies and assess variables such as assay conditions (e.g., cell lines, pH, temperature) .

- Meta-analysis : Use statistical tools (e.g., RevMan) to quantify effect sizes and heterogeneity. For example, discrepancies in IC₅₀ values may arise from differences in compound solubility or buffer composition .

- Experimental replication : Repeat key studies under standardized conditions (e.g., OECD guidelines) to isolate confounding factors .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste channels .

Advanced: How to optimize the pharmacokinetic profile of this compound derivatives for in vivo studies?

Methodological Answer:

- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility, guided by calculated logP values (e.g., using ChemAxon) .

- Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., N-dealkylation sites) .

- Bioavailability testing : Use rodent models to assess oral absorption and plasma half-life, correlating results with in silico ADMET predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.